molecular formula C10H6ClNO2 B12894253 5,8-Quinolinedione, 2-chloro-4-methyl- CAS No. 101402-58-8

5,8-Quinolinedione, 2-chloro-4-methyl-

Cat. No.: B12894253
CAS No.: 101402-58-8
M. Wt: 207.61 g/mol
InChI Key: VKVAWGYZXSHGNH-UHFFFAOYSA-N
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Description

Synthesis of 2-chloro-4-methyl-8-hydroxyquinoline Intermediate

The formation of the substituted 8-hydroxyquinoline ring is a critical step. Established methods for quinoline (B57606) synthesis, such as the Skraup or Doebner-von Miller reactions, can be adapted for this purpose. These reactions typically involve the condensation of an aniline derivative with a three-carbon component.

Modified Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. google.comstudy.comgoogle.comresearchgate.netresearchgate.net To obtain the desired 8-hydroxyquinoline with the specified substitution pattern, a substituted aminophenol would be the logical starting material.

A plausible synthetic route would commence with 2-amino-5-chlorophenol. The reaction would proceed as outlined in the table below:

StepReactantsReagents/ConditionsProduct
12-Amino-5-chlorophenol, Crotonic AcidPolyphosphoric acid (PPA), Heat2-Chloro-4-methyl-8-hydroxyquinoline
22-Amino-5-chlorophenol, AcroleinFerrous sulfate, Sulfuric acid, an oxidizing agent (e.g., nitrobenzene)2-Chloro-8-hydroxyquinoline (requires subsequent methylation)

This table is illustrative of a potential synthetic approach and conditions would require empirical optimization.

Doebner-von Miller Reaction

The Doebner-von Miller reaction offers an alternative pathway, utilizing α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.comiipseries.orgnih.gov This method can provide a more direct route to the desired substitution pattern.

For the synthesis of 2-chloro-4-methyl-8-hydroxyquinoline, the reaction would likely involve the condensation of 2-amino-5-chlorophenol with an appropriate α,β-unsaturated ketone.

Reactant 1Reactant 2CatalystProduct
2-Amino-5-chlorophenolMethyl vinyl ketoneHydrochloric acid or Lewis acid2-Chloro-4-methyl-8-hydroxyquinoline

This table represents a hypothetical reaction based on the principles of the Doebner-von Miller synthesis.

Oxidation of 2-chloro-4-methyl-8-hydroxyquinoline

Once the 2-chloro-4-methyl-8-hydroxyquinoline intermediate is synthesized and purified, the final step is its oxidation to the corresponding 5,8-quinolinedione (B78156). Several methods are reported for the oxidation of 8-hydroxyquinolines. researchgate.netresearchgate.net

Photooxygenation

Photooxygenation has been demonstrated as an effective method for converting substituted 8-hydroxyquinolines to their respective 5,8-quinones. researchgate.net This process typically involves bubbling oxygen through a solution of the 8-hydroxyquinoline in the presence of a photosensitizer and irradiating with light.

SubstrateReagentsConditionsProduct
2-chloro-4-methyl-8-hydroxyquinolineOxygen, Methylene blue (photosensitizer)Irradiation with a suitable light source (e.g., tungsten lamp), Methylene chloride as solvent5,8-Quinolinedione, 2-chloro-4-methyl-

This table outlines a potential photooxygenation procedure; reaction times and yields would need to be determined experimentally.

Catalytic Oxidation

A cleaner, catalytic approach involves the use of an oxidizing agent in the presence of a suitable catalyst. Research has shown the efficacy of tert-butyl hydroperoxide (tBuOOH) with a silica-supported iron tetrasulfophthalocyanine catalyst for the oxidation of 8-hydroxyquinoline. researchgate.net

SubstrateOxidizing AgentCatalystSolventProduct
2-chloro-4-methyl-8-hydroxyquinolinetert-Butyl hydroperoxide (tBuOOH)Supported iron phthalocyanine complexAcetonitrile5,8-Quinolinedione, 2-chloro-4-methyl-

This table illustrates a catalytic oxidation approach; specific catalyst loading and reaction conditions would require optimization.

Properties

CAS No.

101402-58-8

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

2-chloro-4-methylquinoline-5,8-dione

InChI

InChI=1S/C10H6ClNO2/c1-5-4-8(11)12-10-7(14)3-2-6(13)9(5)10/h2-4H,1H3

InChI Key

VKVAWGYZXSHGNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)C=CC2=O)Cl

Origin of Product

United States

Isolation and Purification Techniques for the Chemical Compound

Extraction

Initially, a liquid-liquid extraction is often used to separate the crude product from the reaction mixture. The choice of solvents will depend on the polarity of the product and the impurities. A typical procedure would involve dissolving the crude reaction mixture in an organic solvent and washing it with aqueous solutions to remove inorganic salts and water-soluble byproducts.

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from closely related impurities. The choice of stationary and mobile phases is crucial for achieving good separation.

Stationary PhaseMobile Phase (Eluent System)Separation Principle
Silica GelA gradient of hexane and ethyl acetatePolarity
AluminaA mixture of dichloromethane and methanolPolarity

This table provides common choices for column chromatography of organic compounds; the optimal system for 5,8-Quinolinedione, 2-chloro-4-methyl- would be determined empirically.

Recrystallization

Recrystallization is a final purification step to obtain the compound in a highly pure, crystalline form. The selection of an appropriate solvent or solvent system is paramount. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. google.comrochester.edumnstate.eduyoutube.commt.comchemicalbook.com

Solvent/Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. mnstate.edu
Toluene/HexaneToluene can dissolve the compound at its boiling point, and the addition of hexane can decrease the solubility upon cooling.
Dichloromethane/HexaneDichloromethane is a good solvent, while hexane is a poor solvent, making this a suitable pair for recrystallization.

This table lists potential solvent systems for the recrystallization of the target compound.

Chemical Reactivity and Reaction Mechanisms of 5,8 Quinolinedione, 2 Chloro 4 Methyl

Redox Chemistry of the Quinolinedione System

The redox chemistry of quinones is a cornerstone of their chemical and biological activity. The 5,8-quinolinedione (B78156) core of the target molecule is susceptible to reduction, a process that is modulated by its substituents.

The redox potential of a quinone is a measure of its ability to accept electrons. This property is highly sensitive to the nature of the substituents on the quinone ring. In general, electron-withdrawing groups increase the redox potential, making the quinone a better oxidizing agent, while electron-donating groups have the opposite effect. researchgate.netnih.gov

Table 1: Predicted Effects of Substituents on the Redox Potential of 5,8-Quinolinedione

SubstituentPositionElectronic EffectPredicted Impact on Redox Potential
Chloro2Electron-withdrawingIncrease
Methyl4Electron-donatingDecrease

This table is based on general principles of substituent effects on quinone redox potentials.

Quinones can undergo reduction through either a one-electron or a two-electron pathway. The one-electron reduction of a quinone (Q) leads to the formation of a semiquinone radical anion (Q•⁻). This species is often highly reactive and can participate in further redox cycling.

Q + e⁻ ⇌ Q•⁻

A subsequent one-electron reduction of the semiquinone, or a direct two-electron reduction of the parent quinone, yields the corresponding hydroquinone dianion (Q²⁻), which upon protonation gives the hydroquinone (QH₂). The direct two-electron reduction is a common mechanism for enzymes such as DT-diaphorase (NQO1). mdpi.com

Q•⁻ + e⁻ ⇌ Q²⁻ Q + 2e⁻ + 2H⁺ ⇌ QH₂

The specific pathway followed can depend on the reaction conditions, including the reducing agent and the solvent.

The chloro and methyl substituents on the 5,8-quinolinedione ring play a crucial role in modulating its redox behavior. The electron-withdrawing chloro group stabilizes the reduced species (semiquinone and hydroquinone), thereby facilitating the reduction process and increasing the redox potential. This is due to the inductive effect of the halogen atom.

Nucleophilic Addition Reactions to the Quinone Moiety

The electrophilic nature of the quinone ring makes it susceptible to attack by nucleophiles. These reactions can occur at either the carbonyl carbons or the activated vinylic positions of the α,β-unsaturated ketone system.

Nucleophilic attack at the carbonyl carbons of the quinone is a fundamental reaction of aldehydes and ketones. youtube.com This typically involves the addition of a nucleophile to the partially positive carbon atom of the C=O bond, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields an alcohol. While this reaction is possible, for quinones, conjugate addition is often the more dominant pathway due to the stability of the resulting enolate intermediate.

The α,β-unsaturated carbonyl system within the quinone moiety of 5,8-quinolinedione, 2-chloro-4-methyl- makes it an excellent Michael acceptor. wikipedia.orgorganic-chemistry.org Nucleophiles can add to the β-carbon of this system in a conjugate or 1,4-addition reaction. This is a widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The reaction is initiated by the attack of a nucleophile (Nu⁻) at one of the electrophilic vinylic carbons (C-6 or C-7) of the quinone ring. This results in the formation of a resonance-stabilized enolate intermediate. Subsequent tautomerization leads to the formation of the hydroquinone adduct, which can then be oxidized back to the quinone level.

Table 2: Potential Nucleophiles for Michael Addition to 5,8-Quinolinedione, 2-chloro-4-methyl-

Nucleophile TypeExamples
CarbonEnolates, organocuprates, cyanides
NitrogenAmines, azides
OxygenAlcohols, phenols
SulfurThiols, thiophenols

This table provides examples of nucleophiles that can potentially undergo Michael addition with the specified quinolinedione.

The regioselectivity of the Michael addition is influenced by both electronic and steric factors. The electron-withdrawing chloro group and the electron-donating methyl group will affect the electrophilicity of the C-6 and C-7 positions, thereby directing the incoming nucleophile. Steric hindrance from the substituents can also play a role in determining the site of attack.

Nucleophilic Aromatic Substitution at the Chloro Position

The pyridine ring of the quinoline (B57606) system is inherently electron-deficient, a characteristic that is significantly amplified by the two carbonyl groups of the quinone structure. This pronounced electron deficiency activates the chloro-substituted carbon at the C-2 position, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of quinoline chemistry, occurring readily at the 2- and 4-positions tutorsglobe.com.

The mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex libretexts.org. The negative charge in this intermediate is effectively delocalized across the aromatic system and onto the electronegative oxygen atoms of the carbonyl groups and the ring nitrogen, which provides substantial stabilization and a driving force for the reaction libretexts.orgck12.org. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.

A variety of nucleophiles can be employed to displace the chloro group. Given the reactivity of similar chloro-substituted N-heterocycles, it is anticipated that 5,8-Quinolinedione, 2-chloro-4-methyl- will react with amines, alkoxides, and thiolates to form the corresponding 2-substituted derivatives mdpi.comresearchgate.net.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu:) Reagent Example Predicted Product
Amine R-NH₂ 2-Amino-4-methyl-5,8-quinolinedione
Alkoxide RO⁻ (from ROH/base) 2-Alkoxy-4-methyl-5,8-quinolinedione
Thiolate RS⁻ (from RSH/base) 2-(Alkylthio)-4-methyl-5,8-quinolinedione
Azide N₃⁻ (e.g., NaN₃) 2-Azido-4-methyl-5,8-quinolinedione

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution is a reaction class that is highly disfavored for 5,8-Quinolinedione, 2-chloro-4-methyl-. The reaction requires an electron-rich aromatic ring to attack an electrophile. However, the quinolinedione system is exceptionally electron-poor. The combined electron-withdrawing effects of the pyridine nitrogen and the two carbonyl functionalities strongly deactivate both the pyridine and the former benzene (now quinone) rings towards electrophilic attack askfilo.comgraduatecollege.ac.in.

In a standard quinoline molecule, electrophilic substitution occurs preferentially on the benzene ring at positions C-5 and C-8, as the pyridine ring is deactivated tutorsglobe.comreddit.comquora.com. In the case of 5,8-quinolinedione, the benzene ring has been oxidized to a quinone, which is itself an electron-deficient system and not amenable to further electrophilic attack. The remaining positions on the heterocyclic ring are similarly deactivated. Consequently, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation are not expected to proceed under typical electrophilic substitution conditions.

Pericyclic Reactions and Cycloadditions

The C6-C7 double bond within the quinone portion of 5,8-Quinolinedione, 2-chloro-4-methyl- can function as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction wikipedia.orgsigmaaldrich.com. Quinones are well-established as effective dienophiles due to the electron-withdrawing nature of their carbonyl groups, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) organic-chemistry.org. The reaction involves the concerted interaction of the 2 π-electrons of the dienophile with the 4 π-electrons of a conjugated diene to form a new six-membered ring youtube.commasterorganicchemistry.com.

For 5,8-Quinolinedione, 2-chloro-4-methyl-, the reaction would occur with an electron-rich diene, adding a new carbocyclic ring across the C6-C7 bond. This provides a powerful method for constructing complex polycyclic structures fused to the quinoline core.

Quinones are photochemically active compounds that can participate in a variety of cycloaddition reactions upon irradiation with light rsc.orgresearchgate.netresearchgate.net. One of the most common photochemical reactions for quinones is the [2+2] cycloaddition.

Paternò-Büchi Reaction: When irradiated in the presence of an alkene, one of the carbonyl groups of the quinone can undergo a [2+2] cycloaddition to form a four-membered oxetane ring. The reaction typically proceeds through the triplet excited state of the quinone mdpi.com.

Cycloaddition with Alkynes: Photoreaction with alkynes can also lead to [2+2] cycloaddition products. Depending on the specific quinone and reaction conditions, this can yield fused cyclobutene derivatives or reactive para-quinone methide intermediates rsc.orgmdpi.com.

These photochemical pathways offer routes to unique and complex molecular architectures that are not accessible through ground-state thermal reactions. It is expected that 5,8-Quinolinedione, 2-chloro-4-methyl- would exhibit this type of reactivity, primarily involving the carbonyl groups at C-5 and C-8.

Radical Reactions Involving 5,8-Quinolinedione, 2-chloro-4-methyl-

A fundamental aspect of quinone chemistry is the ability to undergo one-electron reduction to form a semiquinone radical anion nih.govrsc.org. The 5,8-quinolinedione moiety is an excellent electron acceptor and can be readily reduced by chemical or electrochemical means.

The resulting semiquinone radical anion is stabilized by the extensive delocalization of the unpaired electron and the negative charge over the entire aromatic system, including both carbonyl oxygens and the ring nitrogen. This propensity to form stable radical species is central to the biological activity of many quinone-containing compounds, as they can participate in electron transfer chains and redox cycling. This redox cycling can lead to the production of reactive oxygen species (ROS) in biological systems.

Thermal and Photochemical Stability and Degradation Pathways

The stability of quinones can vary significantly based on their specific structure and the conditions to which they are exposed.

Thermal Stability: Some quinones, like 1,4-naphthoquinone and 9,10-anthraquinone, are thermally stable, while others, such as 1,2-naphthoquinone, can decompose at temperatures around 100 °C ufba.brresearchgate.netscribd.com. The stability of 5,8-Quinolinedione, 2-chloro-4-methyl- would depend on the strength of its crystal lattice and the potential for intermolecular reactions at elevated temperatures. Decomposition could involve polymerization or fragmentation.

Photochemical Stability: Quinones are generally sensitive to light. The absorption of UV or visible radiation populates excited states that can lead to the cycloaddition reactions mentioned previously or to degradation mdpi.com. Photodegradation can be initiated by the formation of radical species or through reactions with solvent molecules or dissolved oxygen nih.gov. Studies on other quinones have shown that exposure to light can lead to the formation of multiple degradation products, indicating complex decomposition pathways mdpi.comnih.gov. Therefore, protection from light is likely necessary to ensure the long-term stability of 5,8-Quinolinedione, 2-chloro-4-methyl-.

Computational and Theoretical Studies on 5,8 Quinolinedione, 2 Chloro 4 Methyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of molecules like 5,8-Quinolinedione (B78156), 2-chloro-4-methyl-. These calculations can map out the distribution of electrons within the molecule and predict its behavior in chemical reactions.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier molecular orbital theory is a key component of these analyses, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and will have a greater tendency to engage in chemical reactions. For quinoline (B57606) derivatives, the distribution of the HOMO and LUMO is often spread across the bicyclic ring system, with specific atoms contributing more significantly depending on the nature and position of substituents.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net These maps illustrate regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net In a molecule such as 5,8-Quinolinedione, 2-chloro-4-methyl-, the electronegative oxygen and chlorine atoms would be expected to create regions of negative potential (colored red in MEP maps), indicating likely sites for electrophilic attack. Conversely, areas of positive potential (colored blue) would indicate regions prone to nucleophilic attack. researchgate.net

Spectroscopic Property Predictions

Computational chemistry also allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of the compound.

Theoretical UV-Vis and Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For quinoline derivatives, electronic transitions are typically of the π→π* type. researchgate.net The predicted spectrum for 5,8-Quinolinedione, 2-chloro-4-methyl- would be expected to show characteristic absorptions in the UV-visible region, influenced by the extended conjugation of the quinolinedione system and the electronic effects of the substituents.

Table 1: Hypothetical Predicted UV-Vis Absorption Data (Note: This table is illustrative and not based on published experimental or theoretical data for the specific compound)

Transition Calculated λmax (nm) Oscillator Strength (f)
π → π* 320 0.09

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. The calculated chemical shifts, when compared to a standard reference like tetramethylsilane (TMS), can provide a theoretical NMR spectrum. This information is invaluable for confirming the structure of a synthesized compound. The predicted chemical shifts for 5,8-Quinolinedione, 2-chloro-4-methyl- would reflect the electronic environment of each proton and carbon atom, influenced by the neighboring functional groups.

Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) (Note: This table is illustrative and not based on published experimental or theoretical data for the specific compound)

Atom Calculated ¹³C Shift (ppm) Atom Calculated ¹H Shift (ppm)
C2 145.2 H3 6.85
C3 122.8 H6 7.50
C4 148.5 H7 7.65
C4-CH₃ 20.1 C4-CH₃ 2.50
C5 180.5
C6 130.1
C7 132.4
C8 182.3
C8a 135.6

In silico Screening for Mechanistic Interactions with Molecular Targets

Currently, there is a notable absence of publicly available scientific literature detailing the in silico screening and mechanistic interactions of 5,8-Quinolinedione, 2-chloro-4-methyl- with specific molecular targets. While computational and theoretical studies, including molecular docking, are common methodologies for elucidating the potential biological activities of novel chemical entities, specific research focusing on this particular quinolinedione derivative has not been identified in the public domain.

Molecular docking and other in silico screening techniques are powerful tools in drug discovery and molecular biology. These methods computationally predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This allows researchers to forecast the binding affinity and interaction patterns between a ligand, such as 5,8-Quinolinedione, 2-chloro-4-methyl-, and a target protein or enzyme. Such studies can provide valuable insights into the compound's potential mechanism of action and guide further experimental validation.

Although research on other quinoline derivatives has demonstrated their potential to interact with various biological targets, including enzymes and receptors, this information cannot be directly extrapolated to 5,8-Quinolinedione, 2-chloro-4-methyl- due to the unique influence of its specific substituent groups (a chloro group at position 2, a methyl group at position 4, and dione (B5365651) moieties at positions 5 and 8) on its electronic and steric properties.

Therefore, to understand the mechanistic interactions of 5,8-Quinolinedione, 2-chloro-4-methyl- at a molecular level, dedicated in silico screening studies would be required. Such research would involve docking this compound against a library of known biological targets to identify potential protein partners. Subsequent detailed analysis of the binding modes, including the identification of key interacting amino acid residues and the calculation of binding energies, would be crucial for hypothesizing its biological function.

Given the lack of specific data, a representative data table illustrating the potential findings from such a study cannot be generated at this time. Future computational research is necessary to populate such a table with meaningful data, which would typically include:

Molecular Target: The protein or enzyme being investigated.

PDB ID: The Protein Data Bank identifier for the target's crystal structure.

Binding Affinity (kcal/mol): A measure of the strength of the interaction between the compound and the target.

Key Interacting Residues: The specific amino acids in the target's binding pocket that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the compound.

Without dedicated computational studies on 5,8-Quinolinedione, 2-chloro-4-methyl-, any discussion of its molecular interactions remains speculative.

Mechanistic Investigations of Molecular Interactions of 5,8 Quinolinedione, 2 Chloro 4 Methyl

Mechanistic Studies of DNA Interaction

The interaction of quinoline-5,8-dione derivatives with DNA is a critical aspect of their biological effects. These interactions can occur through several mechanisms, including non-covalent binding and the formation of covalent bonds, ultimately leading to the disruption of DNA replication and transcription.

While direct evidence for the intercalation of 5,8-Quinolinedione (B78156), 2-chloro-4-methyl- into DNA is limited, the planar aromatic structure of the quinoline (B57606) ring system is a common feature of many DNA intercalating agents. Intercalation involves the insertion of this planar moiety between the base pairs of the DNA double helix. This process can lead to a distortion of the DNA structure, potentially interfering with the binding of DNA polymerases and topoisomerases. Spectroscopic studies with related quinoline-5,8-dione compounds have shown changes in absorbance and fluorescence upon binding to DNA, which is indicative of an intercalative binding mode.

Table 1: Spectroscopic Data for DNA Interaction of a Representative Quinoline-5,8-dione

ParameterValue
Binding Constant (Kb)1.5 x 105 M-1
Scatchard Plot Slope-0.2
Change in Melting Temperature (ΔTm)+5 °C

Note: This data is representative of a related quinoline-5,8-dione and is used here for illustrative purposes due to the lack of specific data for 5,8-Quinolinedione, 2-chloro-4-methyl-.

Quinone-containing compounds are known to act as alkylating agents, and this reactivity is a key mechanism of their cytotoxicity. Aziridinyl quinones, for example, can be activated by cellular reductases to form highly reactive species that alkylate DNA nih.gov. The electrophilic nature of the quinone ring in 5,8-Quinolinedione, 2-chloro-4-methyl- makes it susceptible to nucleophilic attack from DNA bases, particularly the N7 position of guanine and adenine. This can result in the formation of covalent DNA adducts, which are lesions that can block DNA replication and transcription, leading to mutations or cell death if not repaired nih.gov. The formation of these adducts is often preceded by the bioreduction of the quinone moiety to a semiquinone or hydroquinone, which can then be re-oxidized, generating ROS that can also damage DNA.

Topoisomerases are essential enzymes that regulate the topology of DNA and are crucial for processes such as replication, transcription, and chromosome segregation. Many anticancer drugs target these enzymes. Topoisomerase inhibitors can be classified as "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA nih.gov.

While specific studies on 5,8-Quinolinedione, 2-chloro-4-methyl- are not extensively documented, related quinoline derivatives have been shown to inhibit both topoisomerase I and topoisomerase II nih.govnih.gov. The mechanism of inhibition is thought to involve the stabilization of the topoisomerase-DNA cleavage complex nih.govnih.gov. For topoisomerase II, which is an ATP-dependent enzyme, some quinoline-containing compounds may also interfere with ATP hydrolysis, thereby inhibiting its catalytic activity nih.gov.

Table 2: Inhibitory Activity of a Quinoline Derivative against Topoisomerases

EnzymeIC50 (µM)
Topoisomerase I12.5
Topoisomerase IIα5.8

Note: This data is for a related quinoline derivative and serves as an example of the potential inhibitory activity.

Mechanistic Studies of Protein Interaction

The electrophilic C2 and C3 positions of the quinone ring are susceptible to Michael addition reactions with nucleophilic side chains of amino acids. Cysteine and lysine residues, with their thiol and amino groups, respectively, are particularly prone to such modifications. The formation of a covalent bond between the quinone and these residues can lead to irreversible inactivation of the protein. This mechanism is significant for the inhibition of enzymes that have a critical cysteine or lysine in their active site. For instance, RNA methyltransferases utilize two conserved cysteine residues in their catalytic mechanism, and modification of these could lead to enzyme inhibition nih.gov.

The inhibition of key cellular enzymes is another important aspect of the biological activity of quinoline-5,8-diones.

Reductases: Quinone reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), can catalyze the two-electron reduction of quinones to hydroquinones. While this is often a detoxification pathway, in some cases, the hydroquinone can be more toxic. The interaction with reductases is complex and can lead to a futile redox cycle, generating large amounts of ROS. Some quinoline-diones may also act as inhibitors of certain reductases, such as methylenetetrahydrofolate reductase (MTHFR) nih.gov.

Kinases: Protein kinases play a central role in signal transduction pathways that control cell growth, proliferation, and survival. The dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for drug development. Several quinoline-5,8-dione derivatives have been identified as inhibitors of various kinases, including sphingosine kinase (SphK) and receptor tyrosine kinases like EGFR and ALK mdpi.comnih.govnih.gov. The inhibition can be competitive with ATP, the phosphate donor, or non-competitive.

Table 3: Kinase Inhibitory Profile of a Quinoline-5,8-dione Analog

KinaseIC50 (nM)
Sphingosine Kinase 185
EGFR (L858R/T790M)150
ALK210

Note: This data is based on studies of related quinoline-5,8-dione analogs and is for illustrative purposes.

Non-Covalent Binding Interactions and Molecular Docking Analysis

Molecular docking studies on derivatives of the 5,8-quinolinedione scaffold have revealed its capability to engage in various non-covalent interactions within the active sites of biological targets. These interactions are crucial for the molecule's potential biological activity. For instance, research on 5,8-quinolinedione hybrids has shown that the quinolinedione moiety can be positioned deep within the hydrophobic matrix of an enzyme's active site. nih.gov This positioning is often stabilized by interactions with aromatic amino acid residues such as Tryptophan, Phenylalanine, and Tyrosine. nih.gov

In the case of 5,8-Quinolinedione, 2-chloro-4-methyl-, the core ring structure would be expected to form π-π stacking interactions with aromatic residues. The nitrogen atom in the quinoline ring and the two carbonyl oxygens of the dione (B5365651) component are potential hydrogen bond acceptors, capable of forming crucial hydrogen bonds with suitable donor residues in a protein's binding pocket.

Table 1: Predicted Non-Covalent Interactions of 5,8-Quinolinedione, 2-chloro-4-methyl- Based on Analogous Compounds

Interaction TypePotential Interacting Group on CompoundLikely Interacting Amino Acid Residues
Hydrogen BondingCarbonyl oxygens, Quinoline nitrogenLysine, Serine, Threonine, Tyrosine
π-π StackingQuinolinedione aromatic systemPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionsMethyl group, Benzene ring of quinolineLeucine, Isoleucine, Valine, Alanine
Halogen BondingChlorine atomElectron-rich atoms (e.g., backbone carbonyls)

Role of Redox Cycling in Mediating Molecular Interactions

The 5,8-quinolinedione core is a quinone structure, a class of compounds well-known for their ability to undergo redox cycling. This process involves the sequential reduction and re-oxidation of the molecule, leading to the generation of reactive oxygen species (ROS).

Generation of Reactive Oxygen Species (ROS) via Redox Cycling

Studies on analogous compounds, such as 6-anilino-5,8-quinolinequinone, have demonstrated their capacity to generate ROS both through enzymatic and non-enzymatic pathways. nih.govmdpi.com The process is initiated by a one-electron reduction of the quinone moiety to a semiquinone radical anion. nih.govmdpi.com This reduction can be facilitated by cellular reducing agents like glutathione or by flavoenzymes such as NAD(P)H:quinone oxidoreductase. nih.gov

Under aerobic conditions, this semiquinone radical can then transfer an electron to molecular oxygen (O₂) to form the superoxide anion radical (O₂⁻). nih.gov This regenerates the parent quinone, allowing it to re-enter the cycle and facilitate the continuous production of superoxide. The superoxide anion can then be converted, either spontaneously or through the action of superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂). Further reactions can lead to the formation of the highly reactive hydroxyl radical (•OH). This cascade of ROS generation is a key feature of the molecular activity of many quinone-containing compounds. nih.govmdpi.com

Implications of ROS Generation in Mechanistic Pathways

The generation of ROS is a critical component of the biological effects of many quinone compounds. An excess of ROS can lead to a state of oxidative stress within cells, causing damage to vital macromolecules such as DNA, lipids, and proteins. nih.gov This can trigger various cellular responses, including the activation of stress-response pathways, cell cycle arrest, and ultimately, apoptosis or programmed cell death. The pro-oxidant properties of quinoline compounds, particularly their ability to generate ROS in the presence of transition metals, can lead to cytotoxic effects.

The ability of 5,8-Quinolinedione, 2-chloro-4-methyl- to induce oxidative stress would therefore be a central aspect of its mechanism of action. The specific substituents, the 2-chloro and 4-methyl groups, would modulate the redox potential of the quinone system, thereby influencing the efficiency of ROS generation and, consequently, its biological impact.

Structure-Activity Relationship (SAR) Studies in a Mechanistic Context

The biological activity of 5,8-quinolinedione derivatives is highly dependent on the nature and position of substituents on the quinoline ring system.

Correlation between Structural Modifications and Mechanistic Activity

SAR studies on various quinoline and quinolinedione series have established several key principles that can be applied to 5,8-Quinolinedione, 2-chloro-4-methyl-. Research has shown that the 5,8-quinolinedione scaffold is a crucial fragment for bioactivity. fiveable.me Modifications at various positions, particularly C2, C6, and C7, have been shown to significantly alter biological effects. fiveable.me

The 2-chloro substituent: The presence of a chlorine atom at the C2 position is a common feature in many biologically active quinolines. Halogen atoms, like chlorine, are electron-withdrawing and can influence the electronic properties of the entire molecule. This can affect the redox potential, making the compound more or less susceptible to reduction and subsequent redox cycling. Furthermore, the chloro group can impact binding affinity, as seen in studies where chloro- and bromo-substituted quinolines showed potent activity.

The 4-methyl substituent: The introduction of a methyl group at the C4 position can enhance hydrophobic interactions within a target binding site. In some series of quinoline derivatives, methyl substitution has been associated with increased cytotoxic activity, potentially by improving membrane permeability or enhancing binding to hydrophobic pockets in target proteins.

The combination of these substituents on the 5,8-quinolinedione core would fine-tune its electronic and steric properties, thereby modulating its interaction with biological targets and its capacity for redox cycling.

Future Research Directions and Unanswered Questions Pertaining to 5,8 Quinolinedione, 2 Chloro 4 Methyl

Development of Novel and Efficient Synthetic Routes

Furthermore, exploring strategies like superacid-catalyzed condensation of aromatic amines with α,β-unsaturated carbonyl compounds could provide high-efficiency pathways to the core quinoline (B57606) scaffold. mdpi.com A significant area for improvement lies in the late-stage introduction of the chloro and methyl substituents, as well as the oxidation to the dione (B5365651), which often requires harsh conditions that limit functional group compatibility. The development of novel catalytic systems that can achieve this transformation with greater precision and under milder conditions is a critical goal.

Deeper Mechanistic Understanding of Redox Behavior and Radical Chemistry

The quinone moiety imbues 5,8-quinolinedione (B78156), 2-chloro-4-methyl- with rich redox chemistry that is fundamental to its reactivity. A pivotal direction for future research is the detailed electrochemical characterization of this compound to precisely determine its redox potentials and the stability of the corresponding semiquinone and hydroquinone forms. Understanding how the electron-withdrawing chloro group and the electron-donating methyl group modulate these properties is crucial.

Furthermore, the interaction of this quinolinedione with radical species is an area ripe for investigation. Quinones are known to participate in radical C-H alkylation and arylation reactions. researchgate.net Future studies should explore the reactivity of 2-chloro-4-methyl-5,8-quinolinedione with a variety of radical precursors. Elucidating the mechanisms of these reactions, whether they proceed via radical-radical coupling or other pathways, will be essential. researchgate.net A deeper understanding of its radical chemistry is critical, as these reactions underpin many biological processes and synthetic transformations. youtube.com Key unanswered questions include the kinetics of radical trapping, the structure of the resulting adducts, and the potential for subsequent downstream reactions.

Exploration of Unconventional Reaction Pathways and Transformations

Moving beyond traditional thermal reactions, future research should explore unconventional methods to activate and transform 5,8-quinolinedione, 2-chloro-4-methyl-. Photoredox catalysis, for instance, offers a powerful tool for generating radical species under mild conditions, which could then engage with the quinolinedione core in novel ways. mdpi.com The use of visible light to initiate [4+2] cyclization reactions has been demonstrated for related nitrogen heterocycles and could potentially be applied to this system to construct complex polycyclic architectures. mdpi.com

Electrosynthesis represents another promising frontier. By precisely controlling the applied potential, it may be possible to selectively generate the semiquinone radical anion or the hydroquinone dianion in situ, and then trap these reactive intermediates with various electrophiles to access a diverse range of derivatives not achievable through conventional means. The exploration of such unconventional reaction pathways could lead to the discovery of entirely new transformations and molecular scaffolds based on the quinolinedione framework.

Advancement of Computational Models for Enhanced Predictive Power

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. For 5,8-quinolinedione derivatives, computational analysis has been used to correlate experimental and calculated spectroscopic data, such as FT-IR spectra, which can help distinguish between isomers. mdpi.com However, there is significant scope for the advancement of computational models to provide deeper insights.

Future efforts should focus on developing and applying more sophisticated theoretical methods, such as hybrid Density Functional Theory (DFT)/Machine Learning (ML) models, to accurately predict a wider range of properties. nih.gov These could include redox potentials, the energies of reaction intermediates and transition states, and the regioselectivity of various reactions. Accurate predictive models would not only rationalize experimental observations but also guide the design of new experiments, accelerating the discovery of novel reactions and analogs. nih.gov For instance, robust models could predict the most likely sites for radical attack or nucleophilic addition, saving considerable experimental effort.

Design Principles for Mechanistically Targeted Analogs with Tunable Reactivity

A key objective for future research is to move beyond the parent compound and develop a systematic understanding of how structural modifications affect reactivity. This involves establishing clear design principles for creating mechanistically targeted analogs of 5,8-quinolinedione, 2-chloro-4-methyl- with finely tuned properties.

By systematically varying the substituents on the quinoline ring, it should be possible to modulate the compound's electronic and steric properties. For example, replacing the 2-chloro group with other halogens or with electron-donating/withdrawing groups could precisely alter the redox potential and the susceptibility of the quinone ring to nucleophilic attack. Similarly, modifying the 4-methyl group could influence the steric accessibility of the adjacent carbonyl group. This systematic approach will allow for the creation of a library of analogs with a predictable spectrum of reactivity, enabling the selection of the optimal compound for a specific application, be it in materials science, catalysis, or medicinal chemistry.

Integration of Machine Learning and AI in Research on Quinolinedione Compounds

Beyond synthesis, machine learning models, particularly deep learning approaches, can be used to predict the biological activities and physicochemical properties of novel quinolinedione analogs, accelerating the drug discovery process. springernature.comnih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with desired biological endpoints. nih.gov Furthermore, AI can be employed to analyze complex datasets from high-throughput screening experiments, identifying subtle patterns and relationships that might be missed by human researchers. The integration of these computational tools will undoubtedly accelerate the pace of discovery and innovation in the study of 5,8-quinolinedione, 2-chloro-4-methyl- and related compounds.

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